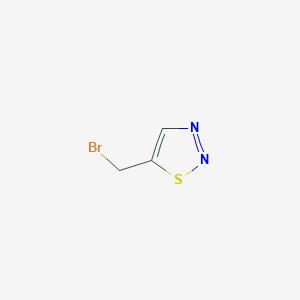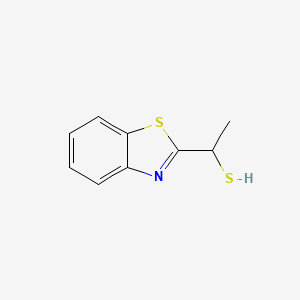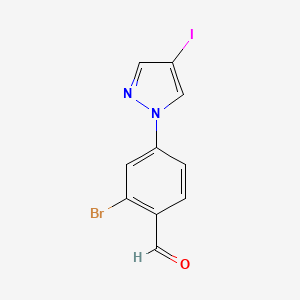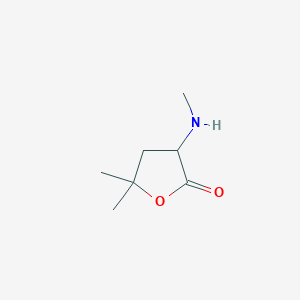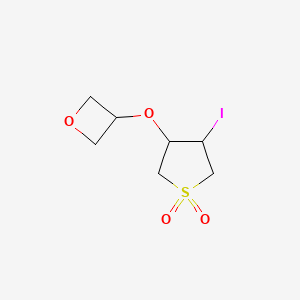![molecular formula C13H20N2 B13297201 3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13297201.png)
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine is an organic compound with the molecular formula C13H20N2 It is a cyclopentane derivative with a pyridine ring attached via an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 2-(pyridin-2-yl)ethylamine. The reaction is carried out under mild conditions, often using a solvent such as toluene. The process may involve the use of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ethylamine linkage provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine: This compound has a similar structure but with an additional pyridine ring.
2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine: This compound differs by the position of the methyl group on the cyclopentane ring.
Uniqueness
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring and the pyridine moiety makes it a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-11-5-6-13(10-11)15-9-7-12-4-2-3-8-14-12/h2-4,8,11,13,15H,5-7,9-10H2,1H3 |
InChI Key |
LJRVRSMOKDLURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




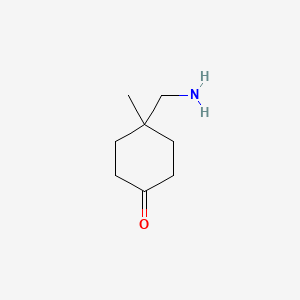
![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)


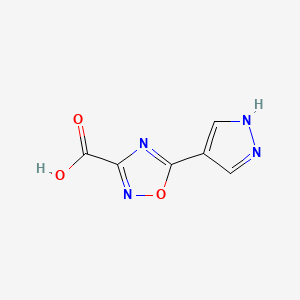
![[3-(3-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13297167.png)
